molecular formula C12H13F3O3 B1527344 Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate CAS No. 1280673-40-6

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate

Cat. No. B1527344
CAS RN: 1280673-40-6
M. Wt: 262.22 g/mol
InChI Key: MHHPLJDSWJLCBU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate is a chemical compound with the CAS Number: 1280673-40-6 . It has a molecular weight of 262.23 .


Molecular Structure Analysis

The molecular formula of Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate is C12H13F3O3 . Its average mass is 262.225 Da and its monoisotopic mass is 262.081665 Da .


Physical And Chemical Properties Analysis

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate has a density of 1.2±0.1 g/cm3 . Its boiling point is 275.2±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.4±3.0 kJ/mol . The flash point is 116.6±22.2 °C . The index of refraction is 1.449 . The molar refractivity is 58.2±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

properties

IUPAC Name

ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-3-17-11(16)8(2)18-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHPLJDSWJLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate

Synthesis routes and methods

Procedure details

3-Trifluoromethylphenol (0.30 mol), Cs2CO3 (197.0 g, 0.61 mol), and ethyl 2-bromopropionate (54.3 g, 0.30 mol) were combined in anhydrous DMF (1000 mL) and stirred at 90° C. under an atmosphere of nitrogen. After 16 h, the DMF was removed in vacuo. The residue was dissolved in ethyl acetate (300 mL) and washed twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce an oil.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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